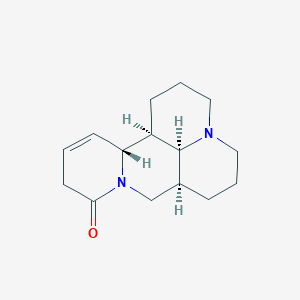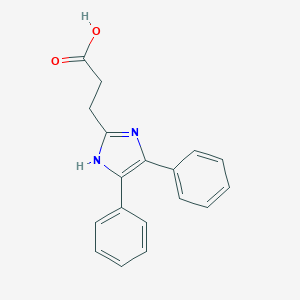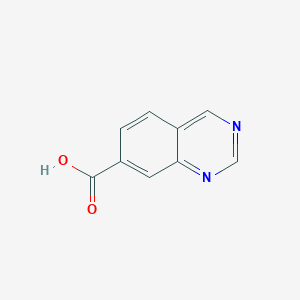
キナゾリン-7-カルボン酸
概要
説明
Quinazoline-7-carboxylic acid is an organic compound with the molecular formula C9H6N2O2. It is a derivative of quinazoline, a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. This compound is notable for its applications in various fields, including medicinal chemistry and material science, due to its unique chemical properties and reactivity.
科学的研究の応用
Chemistry
In chemistry, quinazoline-7-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
Biologically, quinazoline-7-carboxylic acid derivatives have shown promise as enzyme inhibitors. These compounds can interact with specific enzymes, potentially leading to the development of new therapeutic agents.
Medicine
In medicinal chemistry, quinazoline-7-carboxylic acid derivatives are investigated for their potential as anticancer agents. Their ability to inhibit certain enzymes involved in cancer cell proliferation makes them attractive candidates for drug development.
Industry
Industrially, this compound is used in the synthesis of dyes and pigments. Its chemical stability and reactivity make it suitable for producing colorants with desirable properties.
作用機序
Target of Action
Quinazoline-7-carboxylic acid, like other quinazoline derivatives, has been found to have a wide range of targets due to its significant biological activities . The primary targets of quinazoline derivatives include various enzymes and receptors involved in critical biological processes. For instance, some quinazoline derivatives have been found to inhibit the vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in angiogenesis .
Mode of Action
The interaction of quinazoline-7-carboxylic acid with its targets leads to a series of biochemical changes. For instance, when it interacts with VEGFR, it inhibits the receptor’s activity, thereby preventing the process of angiogenesis . This inhibition can lead to the suppression of tumor growth, as angiogenesis is a critical process in tumor development and metastasis.
Biochemical Pathways
The action of quinazoline-7-carboxylic acid affects several biochemical pathways. One of the key pathways is the VEGF/VEGFR pathway involved in angiogenesis . By inhibiting VEGFR, quinazoline-7-carboxylic acid disrupts this pathway, leading to the suppression of new blood vessel formation. This effect is particularly beneficial in the treatment of diseases like cancer, where angiogenesis plays a critical role.
Pharmacokinetics
The pharmacokinetics of quinazoline derivatives, including quinazoline-7-carboxylic acid, involve their absorption, distribution, metabolism, and excretion (ADME). Specific pharmacokinetic properties, such as lipophilicity and bioavailability, can be influenced by the presence of certain functional groups. For example, fluorine-containing quinazoline derivatives have been found to have improved lipophilicity, bioavailability, and metabolic stability .
Result of Action
The molecular and cellular effects of quinazoline-7-carboxylic acid’s action are primarily related to its inhibitory effects on its targets. For instance, the inhibition of VEGFR leads to the suppression of angiogenesis at the molecular level, which can result in the inhibition of tumor growth at the cellular level .
生化学分析
Biochemical Properties
Quinazoline-7-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with enzymes such as kinases and phosphatases, which are essential for cellular signaling pathways . The compound can inhibit certain kinases, thereby modulating signal transduction processes. Additionally, quinazoline-7-carboxylic acid binds to proteins involved in DNA repair and replication, influencing cellular proliferation and apoptosis . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases like cancer.
Cellular Effects
Quinazoline-7-carboxylic acid affects various types of cells and cellular processes. In cancer cells, it has been shown to induce apoptosis by activating caspases and disrupting mitochondrial membrane potential . The compound also influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and reduced cell proliferation . Furthermore, quinazoline-7-carboxylic acid impacts cellular metabolism by inhibiting key metabolic enzymes, resulting in decreased ATP production and increased oxidative stress.
Molecular Mechanism
The molecular mechanism of quinazoline-7-carboxylic acid involves its binding interactions with biomolecules. The compound can inhibit enzyme activity by binding to the active site or allosteric sites of kinases and phosphatases . This inhibition leads to changes in phosphorylation states of target proteins, affecting downstream signaling pathways. Quinazoline-7-carboxylic acid also modulates gene expression by interacting with transcription factors and chromatin remodeling proteins, thereby influencing cellular responses to external stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of quinazoline-7-carboxylic acid change over time. The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to quinazoline-7-carboxylic acid can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cell lines . These findings suggest that the compound’s effects are both time-dependent and dose-dependent.
Dosage Effects in Animal Models
The effects of quinazoline-7-carboxylic acid vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, quinazoline-7-carboxylic acid can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve therapeutic benefits without causing significant toxicity.
Metabolic Pathways
Quinazoline-7-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation . The compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered metabolite levels . These interactions highlight the compound’s potential to modulate cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, quinazoline-7-carboxylic acid is transported and distributed through various mechanisms. The compound can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, quinazoline-7-carboxylic acid can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are crucial for the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of quinazoline-7-carboxylic acid affects its activity and function. The compound can localize to the nucleus, where it interacts with DNA and chromatin-associated proteins . It can also be found in the cytoplasm, where it modulates signaling pathways and metabolic processes . Post-translational modifications, such as phosphorylation and ubiquitination, can influence the targeting and stability of quinazoline-7-carboxylic acid, directing it to specific cellular compartments.
準備方法
Synthetic Routes and Reaction Conditions
-
Classical Synthesis: : One of the traditional methods to synthesize quinazoline-7-carboxylic acid involves the cyclization of anthranilic acid derivatives with formamide. This reaction typically requires heating under reflux conditions to facilitate the formation of the quinazoline ring.
-
Modern Synthetic Approaches: : Recent advancements have introduced more efficient methods, such as microwave-assisted synthesis, which significantly reduces reaction time and improves yield. For instance, the reaction of 2-aminobenzamide with formic acid under microwave irradiation can produce quinazoline-7-carboxylic acid in high yields.
Industrial Production Methods
In an industrial setting, the production of quinazoline-7-carboxylic acid often involves the use of continuous flow reactors to ensure consistent quality and scalability. The process typically includes the following steps:
Raw Material Preparation: Purification of starting materials such as anthranilic acid.
Reaction: Conducting the cyclization reaction under controlled temperature and pressure conditions.
Purification: Using techniques like crystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
-
Oxidation: : Quinazoline-7-carboxylic acid can undergo oxidation reactions to form quinazoline-7-carboxylic acid derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
-
Reduction: : Reduction of quinazoline-7-carboxylic acid typically involves the use of reducing agents such as lithium aluminum hydride, leading to the formation of quinazoline derivatives with reduced functional groups.
-
Substitution: : This compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups. Reagents like thionyl chloride can convert the carboxylic acid into an acyl chloride, which can then react with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products
Oxidation: Quinazoline-7-carboxylic acid derivatives with additional oxygen-containing functional groups.
Reduction: Reduced quinazoline derivatives.
Substitution: Quinazoline derivatives with various substituents replacing the carboxylic acid group.
類似化合物との比較
Similar Compounds
Quinazoline: The parent compound, lacking the carboxylic acid group.
Quinoxaline: An isomeric compound with nitrogen atoms in different positions.
Cinnoline: Another isomer with a different arrangement of nitrogen atoms.
Phthalazine: A related compound with a similar bicyclic structure but different nitrogen placement.
Uniqueness
Quinazoline-7-carboxylic acid is unique due to its specific functional group placement, which imparts distinct reactivity and biological activity. This makes it particularly useful in applications where precise chemical modifications are required.
By understanding the properties and applications of quinazoline-7-carboxylic acid, researchers can continue to explore its potential in various scientific and industrial fields.
特性
IUPAC Name |
quinazoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)6-1-2-7-4-10-5-11-8(7)3-6/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKXVESHUPPYMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN=C2C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501309082 | |
| Record name | 7-Quinazolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501309082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-41-1 | |
| Record name | 7-Quinazolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Quinazolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501309082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(8S,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B57748.png)
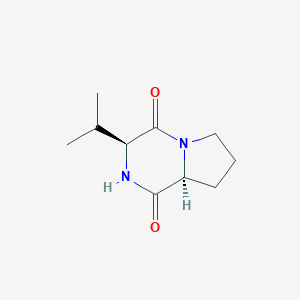
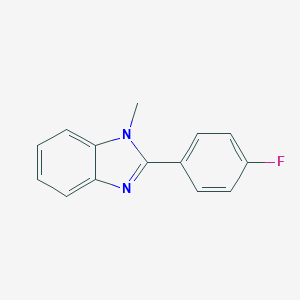

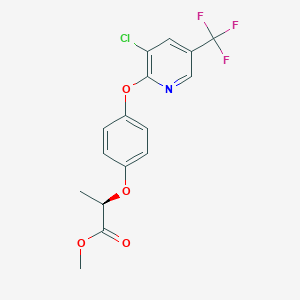
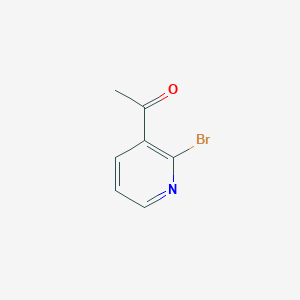
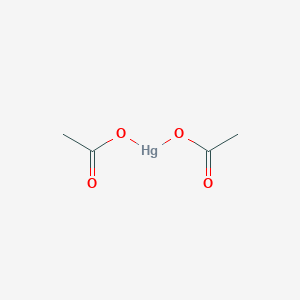


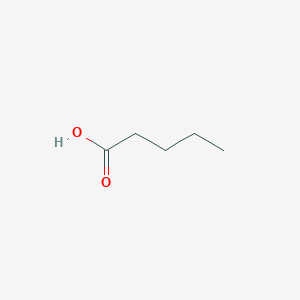
![1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B57771.png)
